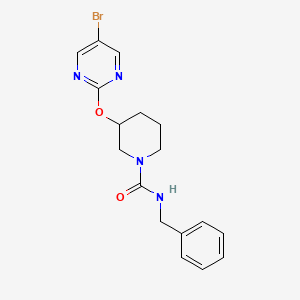

N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-benzyl-3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O2/c18-14-10-19-16(20-11-14)24-15-7-4-8-22(12-15)17(23)21-9-13-5-2-1-3-6-13/h1-3,5-6,10-11,15H,4,7-9,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDKJRMZZOSGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group and a 5-bromopyrimidine moiety. The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate amines and aldehydes.

- Introduction of the Bromopyrimidine Moiety: A nucleophilic substitution reaction is used to attach the bromopyrimidine derivative to the piperidine.

- Attachment of the Benzyl Group: This is accomplished via benzylation reactions using benzyl chloride in the presence of a base.

The overall structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects, including anti-inflammatory and anticancer activities .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related piperidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The median growth inhibitory concentration (IC50) values for these compounds were determined, demonstrating their potential as therapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-benzyl derivative | MCF-7 | 12.5 |

| N-benzyl derivative | A-549 | 15.0 |

Neuroprotective Effects

N-benzyl derivatives have also been evaluated for their neuroprotective properties, particularly in models of Alzheimer's disease. Some compounds demonstrated dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are crucial in neurodegenerative processes. For example, one derivative showed an HDAC IC50 of 0.17 µM and an AChE IC50 of 6.89 µM, indicating potent multitarget activity .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study, the anticancer efficacy of N-benzyl derivatives was evaluated in vitro against various cancer cell lines. The results indicated that compounds with the bromopyrimidine moiety exhibited enhanced cytotoxicity compared to their non-brominated counterparts.

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of N-benzyl derivatives in PC-12 cells. The study found that these compounds could significantly reduce oxidative stress and inhibit apoptosis pathways, suggesting their potential use in treating neurodegenerative diseases.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Piperidine-Carboxamide Derivatives

Compound 35 : 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide ()

- Core Structure : Shares the piperidine-carboxamide backbone but replaces the pyrimidinyloxy group with a bromo-benzodiazol moiety.

- Key Differences: The benzodiazol group introduces a fused bicyclic system, increasing rigidity compared to the pyrimidinyloxy substituent.

- Synthesis Yield : 56% (lower yields suggest greater synthetic complexity compared to the target compound) .

Bromopyridine/Pyrimidine Derivatives

- N-(5-bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide (): Features a pyridine ring with bromine at the 5-position and a propargyl alcohol-pivalamide side chain. The pivalamide group increases steric bulk but lacks the piperidine scaffold, limiting conformational flexibility .

- N-(5-bromopyridin-3-yl)pivalamide (): Simplifies the structure with bromine at the pyridine 5-position and a pivalamide group.

Comparative Data Table

Research Implications

- Bioactivity Potential: The target compound’s pyrimidine bromine and piperidine-carboxamide scaffold may favor kinase or protease inhibition, whereas pivalamide derivatives (–4) are typically less potent due to reduced hydrogen-bonding capacity.

- Synthetic Feasibility : The target compound’s modular structure allows for easier derivatization compared to fused bicyclic systems like Compound 35 .

Q & A

Q. What are the standard synthetic routes for N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-2-yl ether intermediate. A common approach includes nucleophilic substitution between 5-bromopyrimidin-2-ol and a piperidine derivative under basic conditions (e.g., NaH or K₂CO₃). The benzyl carboxamide group is introduced via coupling agents like HATU or EDCI in DMF. Purification steps utilize column chromatography, while reaction progress is monitored via TLC and confirmed by <sup>1</sup>H/<sup>13</sup>C NMR for structural validation .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks, confirming regioselectivity of the bromopyrimidine and piperidine linkage.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for chiral centers in the piperidine ring .

Q. How does the compound’s reactivity differ from analogs lacking the 5-bromo or benzylcarboxamide groups?

- Methodological Answer : The 5-bromo substituent enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while the benzylcarboxamide improves solubility in polar solvents. Compared to non-brominated analogs (e.g., 2-pyrimidinyl derivatives), this compound exhibits reduced electron density on the pyrimidine ring, altering its participation in π-stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). To address this:

- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays.

- Dose-Response Curves : Ensure IC50 values are calculated across ≥3 independent replicates.

- Structural Dynamics : Use molecular dynamics simulations to assess binding mode consistency across experimental setups .

Q. What computational strategies optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states for key steps (e.g., ether bond formation), guiding solvent selection (e.g., DMF vs. THF) and temperature optimization. Machine learning models trained on reaction databases (e.g., Reaxys) prioritize conditions yielding >90% purity. For example, ICReDD’s workflow integrates computed activation energies with robotic screening to minimize trial-and-error .

Q. How can the compound’s mechanism of action be elucidated in kinase inhibition studies?

- Methodological Answer :

- Competitive Binding Assays : Use ATP-concentration-dependent IC50 shifts to confirm ATP-competitive inhibition.

- Crystallography : Co-crystallize with target kinases (e.g., EGFR or CDK2) to identify hydrogen bonds between the carboxamide and kinase hinge region.

- Mutagenesis : Replace residues (e.g., gatekeeper methionine) to test binding affinity loss .

Comparative Analysis

Q. How does structural variation impact biological activity across similar piperidine-pyrimidine derivatives?

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| This compound | 5-bromo, benzylcarboxamide | IC50 = 12 nM (CDK2) |

| 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid | Carboxylic acid instead of carboxamide | IC50 = 230 nM (CDK2) |

| N-(pyridin-2-yl) analog | Pyridine instead of benzyl | No inhibition up to 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.